molecular formula C12H8F7NO3 B10933367 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,4-heptafluorobutanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,4-heptafluorobutanamide

Katalognummer: B10933367
Molekulargewicht: 347.18 g/mol
InChI-Schlüssel: GESXVDXZDUVWAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and a heptafluorobutanamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with heptafluorobutyric anhydride. The reaction is carried out in an aprotic solvent such as N,N-dimethylformamide (DMF) under basic conditions, often using a base like lithium hydride (LiH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzodioxin ring.

    Oxidation and Reduction: The benzodioxin moiety can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides in the presence of a base like sodium hydride (NaH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for designing enzyme inhibitors or receptor modulators.

    Materials Science: Utilized in the development of fluorinated materials with unique properties such as high thermal stability and low surface energy.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Wirkmechanismus

The mechanism by which N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE exerts its effects involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzyme active sites or receptor binding pockets, while the heptafluorobutanamide group can enhance binding affinity through hydrophobic interactions and fluorine-specific effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Shares the benzodioxin ring but differs in the substituent group.

    N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar structure with a bromobenzenesulfonamide group.

Uniqueness

N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE is unique due to the presence of the heptafluorobutanamide group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability .

Eigenschaften

Molekularformel

C12H8F7NO3

Molekulargewicht

347.18 g/mol

IUPAC-Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,4-heptafluorobutanamide

InChI

InChI=1S/C12H8F7NO3/c13-10(14,11(15,16)12(17,18)19)9(21)20-6-1-2-7-8(5-6)23-4-3-22-7/h1-2,5H,3-4H2,(H,20,21)

InChI-Schlüssel

GESXVDXZDUVWAY-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.